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Compound of Interest

Compound Name:
2-Methoxy-6-

(methylamino)pyridine

Cat. No.: B1365518 Get Quote

This in-depth guide provides a comprehensive analysis of the spectral data for 2-Methoxy-6-
(methylamino)pyridine, a key heterocyclic compound with applications in pharmaceutical

research and drug development. Designed for researchers, scientists, and professionals in the

field, this document offers a detailed examination of its Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) characteristics. Beyond a simple presentation of

data, this guide delves into the causal relationships behind the spectral features, providing

field-proven insights into experimental design and data interpretation, thereby ensuring

scientific integrity and trustworthiness.

Molecular Structure and Spectroscopic Overview
2-Methoxy-6-(methylamino)pyridine (C₇H₁₀N₂O, Mol. Wt.: 138.17 g/mol ) is a disubstituted

pyridine derivative. The strategic placement of an electron-donating methoxy group and a

methylamino group on the pyridine ring significantly influences its electronic properties and,

consequently, its spectroscopic signatures. Understanding these signatures is paramount for its

unambiguous identification, purity assessment, and the study of its chemical behavior in

various applications.

This guide will explore the following spectroscopic techniques for the characterization of this

molecule:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the

molecular structure, including the connectivity of atoms and the chemical environment of
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protons (¹H NMR) and carbons (¹³C NMR).

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule based on

their characteristic vibrational frequencies.

Mass Spectrometry (MS): Determines the molecular weight and provides insights into the

fragmentation patterns, aiding in structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic

molecules. For 2-Methoxy-6-(methylamino)pyridine, both ¹H and ¹³C NMR provide critical

data for its structural confirmation.

Predicted ¹H NMR Spectral Data
Due to the absence of publicly available experimental spectra, the following ¹H NMR data is

predicted based on the analysis of structurally similar compounds, including 2-methoxypyridine

and 2-amino-6-methylpyridine, and established substituent effects on the pyridine ring. The

analysis of NMR spectra for substituted pyridines can be complex due to signal overlap in the

aromatic region[1].

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for 2-Methoxy-6-
(methylamino)pyridine in CDCl₃
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Proton Assignment
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-3 6.0 - 6.2 Doublet (d) ~7-8

H-4 7.2 - 7.4
Triplet (t) or Doublet of

Doublets (dd)
~7-8

H-5 6.3 - 6.5 Doublet (d) ~7-8

-OCH₃ 3.8 - 4.0 Singlet (s) N/A

-NHCH₃ 2.8 - 3.0
Singlet (s) or Doublet

(d) if coupled to NH
N/A or ~5

-NH 4.5 - 5.5 Broad Singlet (br s) N/A

Disclaimer: This is a predicted spectrum. Actual experimental values may vary.

Expertise & Experience in Interpretation:

The pyridine ring protons (H-3, H-4, and H-5) are expected to appear in the aromatic region,

though shifted upfield compared to pyridine itself due to the electron-donating nature of the

methoxy and methylamino groups.

The H-4 proton is anticipated to be the most downfield of the ring protons, appearing as a

triplet or a doublet of doublets due to coupling with both H-3 and H-5.

The methoxy (-OCH₃) protons will appear as a sharp singlet, typically in the range of 3.8-4.0

ppm.

The methyl protons of the methylamino group (-NHCH₃) will also be a singlet, shifted slightly

upfield compared to the methoxy signal. Depending on the solvent and concentration,

coupling to the adjacent NH proton might be observed, resulting in a doublet.

The amino proton (-NH) is expected to be a broad singlet, and its chemical shift can be

highly variable depending on the solvent, concentration, and temperature.

Predicted ¹³C NMR Spectral Data
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The predicted ¹³C NMR spectrum provides complementary information on the carbon

framework of the molecule. The chemical shifts of aromatic methoxy groups can be influenced

by their conformation relative to the aromatic ring[2].

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Methoxy-6-(methylamino)pyridine in

CDCl₃

Carbon Assignment Predicted Chemical Shift (δ, ppm)

C-2 162 - 165

C-3 95 - 100

C-4 138 - 142

C-5 105 - 110

C-6 158 - 161

-OCH₃ 52 - 55

-NHCH₃ 28 - 32

Disclaimer: This is a predicted spectrum. Actual experimental values may vary.

Expertise & Experience in Interpretation:

The carbons directly attached to the electronegative oxygen (C-2) and nitrogen (C-6) atoms

are expected to be the most downfield in the aromatic region.

The C-4 carbon is also expected to be significantly downfield.

The C-3 and C-5 carbons will be the most upfield of the aromatic carbons due to the ortho

and para directing effects of the substituents.

The methoxy carbon (-OCH₃) will appear in the typical range for such groups, around 52-55

ppm.

The methylamino carbon (-NHCH₃) will be the most upfield signal in the spectrum.
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Experimental Protocol for NMR Data Acquisition
A self-validating NMR experiment requires careful sample preparation and instrument setup.

Protocol 1: Standard ¹H and ¹³C NMR Spectroscopy

Sample Preparation: Dissolve 5-10 mg of 2-Methoxy-6-(methylamino)pyridine in

approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR

tube. Ensure the sample is fully dissolved.

Instrument Setup:

Insert the sample into the NMR spectrometer.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity, characterized by a sharp and

symmetrical solvent peak.

¹H NMR Acquisition:

Acquire a standard one-dimensional ¹H NMR spectrum. A spectral width of 12-15 ppm

centered around 6-7 ppm is typically sufficient.

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

Process the data with appropriate window functions (e.g., exponential multiplication) and

perform a Fourier transform.

Phase and baseline correct the spectrum.

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

¹³C NMR Acquisition:

Acquire a standard one-dimensional proton-decoupled ¹³C NMR spectrum. A spectral

width of 200-220 ppm is generally used.
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A larger number of scans will be required compared to ¹H NMR due to the lower natural

abundance of ¹³C.

Process the data similarly to the ¹H spectrum and reference it to the solvent peak (e.g.,

CDCl₃ at 77.16 ppm).

Diagram 1: General Workflow for NMR Data Acquisition and Analysis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/pdf/Technical_Support_Center_Interpreting_Complex_NMR_Spectra_of_Substituted_Pyridines.pdf
https://pubmed.ncbi.nlm.nih.gov/23270456/
https://pubmed.ncbi.nlm.nih.gov/23270456/
https://www.benchchem.com/product/b1365518#2-methoxy-6-methylamino-pyridine-spectral-data-nmr-ir-mass-spec
https://www.benchchem.com/product/b1365518#2-methoxy-6-methylamino-pyridine-spectral-data-nmr-ir-mass-spec
https://www.benchchem.com/product/b1365518#2-methoxy-6-methylamino-pyridine-spectral-data-nmr-ir-mass-spec
https://www.benchchem.com/product/b1365518#2-methoxy-6-methylamino-pyridine-spectral-data-nmr-ir-mass-spec
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1365518?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1365518?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

